molecular formula C13H22INO2Si B8167077 2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine

2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine

Cat. No. B8167077
M. Wt: 379.31 g/mol
InChI Key: TTZARHDGERMQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093247B2

Procedure details

2-Fluoro-4-iodo-pyridine (607 mg, 2.72 mmol), ethylene glycol (760 uL, 13.6 mmol) and 60% sodium hydride (120 mg, 2.99 mmol) were sequentially added to 2 mL of anhydrous DMF at room temperature. The solution was then brought to 60° C. and stirred for 2 hours, then cooled down and diluted with 20 mL of water. The mixture was extracted 2 times with 30 mL of diethyl ether. The combined organic layers were washed with 10 mL of water, then 10 mL of brine and dried over anhydrous magnesium sulfate. After concentrating the mixture under reduced pressure, the residue was dissolved in 2 mL of anhydrous acetonitrile. To this solution tert-butylchlorodimethylsilane (453 mg, 3.00 mmol) and triethylamine (459 μL, 3.30 mmol) were added and the mixture was stirred at r.t. for 3 days following evaporation under reduced pressure. The residue was taken up in 40 mL of a 1:1 mixture of diethyl ether and water. The organic layer was concentrated under reduced pressure and the residue purified on a 40 g silica column eluted with a gradient of 0-15% ethyl acetate in hexanes to yield 630 mg of the product as colorless oil. MS: (M+H)/z=380.0.
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
760 μL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
453 mg
Type
reactant
Reaction Step Two
Quantity
459 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.[CH2:9]([OH:12])[CH2:10][OH:11].[H-].[Na+].[C:15]([Si:19](Cl)([CH3:21])[CH3:20])([CH3:18])([CH3:17])[CH3:16].C(N(CC)CC)C>O.CN(C=O)C>[C:15]([Si:19]([CH3:21])([CH3:20])[O:11][CH2:10][CH2:9][O:12][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1)([CH3:18])([CH3:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
607 mg
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Name
Quantity
760 μL
Type
reactant
Smiles
C(CO)O
Name
Quantity
120 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
453 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
459 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then brought to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 2 times with 30 mL of diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with 10 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
10 mL of brine and dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the mixture under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 2 mL of anhydrous acetonitrile
STIRRING
Type
STIRRING
Details
the mixture was stirred at r.t. for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was taken up in 40 mL of a 1:1 mixture of diethyl ether and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified on a 40 g silica column
WASH
Type
WASH
Details
eluted with a gradient of 0-15% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCOC1=NC=CC(=C1)I)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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